1-(2-Piperidin-4-ylethyl)azepane

Catalog No.
S677971
CAS No.
96901-05-2
M.F
C13H26N2
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Piperidin-4-ylethyl)azepane

CAS Number

96901-05-2

Product Name

1-(2-Piperidin-4-ylethyl)azepane

IUPAC Name

1-(2-piperidin-4-ylethyl)azepane

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2

InChI Key

YCJUPXPSGLFKEE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCC2CCNCC2

Canonical SMILES

C1CCCN(CC1)CCC2CCNCC2

1-(2-Piperidin-4-ylethyl)azepane (CAS 96901-05-2) is a specialized bis-heterocyclic diamine building block featuring a reactive secondary piperidine amine and a sterically distinct tertiary azepane amine connected via an ethyl linker. In pharmaceutical and advanced materials procurement, this compound is primarily sourced as a precursor for introducing a highly lipophilic, basic azepane-ethyl side chain onto molecular scaffolds. Its dual-amine architecture allows for selective N-acylation, sulfonyl coupling, or alkylation at the piperidine nitrogen, making it a critical intermediate in the synthesis of GPCR-targeted therapeutics, kinase inhibitors, and advanced agrochemicals where precise tuning of basicity and steric bulk is required [1].

Substituting 1-(2-Piperidin-4-ylethyl)azepane with its closer analogs, such as 1-(2-piperidin-4-ylethyl)pyrrolidine or N,N-diethyl-2-(piperidin-4-yl)ethanamine, fundamentally alters the physicochemical properties of the resulting downstream products. The 7-membered azepane ring imparts a larger van der Waals volume and increased lipophilicity compared to 5- or 6-membered analogs, which directly impacts receptor binding pocket occupancy and membrane permeability in medicinal chemistry applications[1]. Furthermore, the specific steric hindrance around the tertiary azepane nitrogen modifies its local microenvironment and reduces off-target coordination in metal-catalyzed downstream cross-coupling reactions, meaning that generic acyclic or smaller-ring substitutes often lead to altered pharmacokinetic profiles or lower synthetic yields during late-stage functionalization [2].

Lipophilicity Tuning via Ring Expansion

In lead optimization, the choice of the terminal basic heterocycle significantly influences the overall lipophilicity of the synthesized molecule. Utilizing 1-(2-Piperidin-4-ylethyl)azepane introduces a 7-membered ring that increases the calculated partition coefficient (cLogP) of the resulting scaffold by approximately +0.9 to +1.1 units compared to the 5-membered 1-(2-piperidin-4-ylethyl)pyrrolidine baseline [1]. This ring expansion provides a predictable method to enhance passive membrane permeability and blood-brain barrier (BBB) crossing without introducing highly reactive functional groups.

Evidence DimensionLipophilic contribution (ΔcLogP)
Target Compound Data+0.9 to +1.1 logP units (Azepane moiety)
Comparator Or Baseline1-(2-Piperidin-4-ylethyl)pyrrolidine
Quantified Difference~1.0 logP unit increase
Conditionsin silico cLogP modeling of terminal amine substitutions

Allows medicinal chemists to precisely tune the pharmacokinetic profile of CNS-targeted compounds by selecting the appropriate ring size during building block procurement.

Regioselective N-Functionalization in API Scale-Up

The structural differentiation between the secondary piperidine amine and the tertiary azepane amine in 1-(2-Piperidin-4-ylethyl)azepane enables highly regioselective functionalization. During standard N-acylation or N-sulfonylation reactions, the secondary piperidine nitrogen acts as the primary nucleophile, typically achieving >95% regioselectivity without the need for transient protecting groups[1]. In contrast, using less sterically hindered acyclic tertiary amine analogs (e.g., N,N-dimethyl-2-(piperidin-4-yl)ethanamine) can result in 10-20% off-target quaternization or complexation under aggressive coupling conditions.

Evidence DimensionRegioselectivity in N-acylation
Target Compound Data>95% selective functionalization at piperidine N
Comparator Or BaselineAcyclic N,N-dimethyl analogs
Quantified Difference10-20% reduction in undesired quaternization/side reactions
ConditionsStandard acyl chloride/sulfonyl chloride coupling at 0-25°C

Streamlines synthetic workflows by eliminating protection/deprotection steps, directly lowering the cost of goods (COGs) during intermediate manufacturing.

Steric Optimization for GPCR Binding Pockets

The 7-membered azepane ring provides a distinct spatial geometry that is critical for occupying larger hydrophobic accessory pockets in certain G-protein coupled receptors (GPCRs). When incorporated into receptor antagonist scaffolds, the azepane-ethyl-piperidine motif frequently yields a 2- to 5-fold improvement in target binding affinity (Ki) compared to the symmetrical 1-(2-piperidin-4-ylethyl)piperidine comparator[1]. The increased van der Waals volume of the azepane ring enhances hydrophobic contacts within the binding site, which is a common strategy in the development of neurotherapeutics.

Evidence DimensionTarget binding affinity (Ki improvement)
Target Compound Data2- to 5-fold higher affinity in specific GPCR models
Comparator Or Baseline1-(2-piperidin-4-ylethyl)piperidine (6-membered analog)
Quantified Difference2x - 5x affinity improvement
ConditionsIn vitro radioligand binding assays for GPCRs with large hydrophobic pockets

Justifies the procurement of the specific azepane building block over more common piperidine analogs when directing lead compounds for maximum potency.

Synthesis of CNS-Targeted GPCR Antagonists

Due to its ability to increase lipophilicity and provide targeted steric bulk, 1-(2-Piperidin-4-ylethyl)azepane is utilized in the development of CNS-active drugs, particularly those targeting histamine, serotonin, or dopamine receptors. The azepane moiety enhances blood-brain barrier penetration while effectively filling large hydrophobic binding pockets, directly applying the principles of lipophilicity tuning and steric optimization [1].

Scale-Up Manufacturing of Bis-Heterocyclic Intermediates

The pronounced steric and electronic differentiation between the secondary and tertiary amines allows for streamlined, protecting-group-free functionalization at the piperidine nitrogen. This makes the compound a practical starting material for process chemistry teams looking to streamline the synthetic route and reduce the cost of goods for complex APIs by avoiding off-target quaternization [2].

Development of Novel Kinase Inhibitors

The compound can be utilized to append a basic, solubilizing side chain to flat, aromatic kinase inhibitor cores. The azepane ring provides a specific balance of basicity and lipophilicity, which can be leveraged to tune the pharmacokinetic properties and off-target selectivity of the resulting inhibitor, building upon its established receptor affinity profiles[3].

XLogP3

2.1

Wikipedia

1-(2-piperidin-4-ylethyl)azepane

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